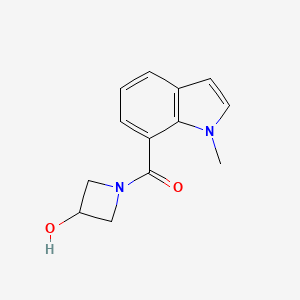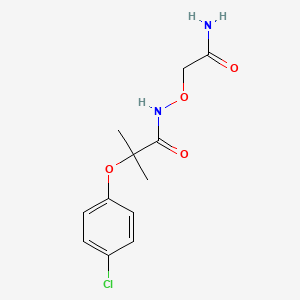![molecular formula C14H19BrN2O2 B6642071 1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)
1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as BRL-15572 and belongs to the class of pyrrolidine carboxamide derivatives. BRL-15572 has been found to exhibit promising pharmacological properties that make it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of BRL-15572 is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including pain perception, anxiety, and addiction. By modulating the activity of mGluR5, BRL-15572 may regulate the release of neurotransmitters and modulate neuronal activity, leading to its pharmacological effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. The compound has also been found to affect the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus. BRL-15572 has been shown to reduce anxiety-like behavior and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-15572 has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of BRL-15572 include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, and its safety profile has not been fully established.
Direcciones Futuras
There are several potential future directions for the research on BRL-15572. One area of interest is its potential applications in the treatment of addiction, particularly for opioid addiction. BRL-15572 has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its efficacy in humans. Another potential direction is the development of new derivatives of BRL-15572 with improved pharmacological properties, such as increased solubility and selectivity for specific receptors. Finally, the safety and tolerability of BRL-15572 in humans need to be established through clinical trials to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of BRL-15572 involves a multistep process that starts with the reaction of 2-bromo-5-hydroxy-3-methylbenzaldehyde with methylamine to produce the intermediate 1-(5-bromo-2-hydroxy-3-methylphenyl)methylamine. The intermediate is then reacted with pyrrolidine-2-carboxylic acid to yield BRL-15572. The synthesis of BRL-15572 has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antinociceptive, anxiolytic, and antidepressant effects in preclinical studies. BRL-15572 has also been shown to have potential applications in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-9-6-11(15)7-10(13(9)18)8-17-5-3-4-12(17)14(19)16-2/h6-7,12,18H,3-5,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQOOLRTNJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN2CCCC2C(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)



